molecular formula C19H22N6O3 B2482680 N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1206986-32-4

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Katalognummer: B2482680
CAS-Nummer: 1206986-32-4
Molekulargewicht: 382.424
InChI-Schlüssel: KXQWOZLSKMTGPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with methoxy and methyl groups, linked via a phenylcarbamoyl moiety to a propyl chain terminating in a 1H-imidazole ring. The imidazole moiety may confer pH-dependent solubility or metal-binding properties, while the pyrazole and carboxamide groups enhance metabolic stability and target affinity .

Eigenschaften

IUPAC Name

N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQWOZLSKMTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases involved in tumor growth and survival pathways .

Antimicrobial Properties

The imidazole and pyrazole rings are known to possess antimicrobial properties. Compounds containing these structures have been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth. This makes them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may also exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Anti-inflammatory EffectsReported reduction in inflammatory markers in animal models of arthritis when treated with related pyrazole compounds.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings are key functional groups that facilitate binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Benzimidazole and Pyrazole Families

Compound 5ck : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
  • Key Differences :
    • Replaces the pyrazole core with a benzimidazole ring.
    • Features an isoindoline-1,3-dione group instead of imidazole, reducing basicity and altering solubility.
    • NMR Data : Distinct aromatic shifts (δ 7.88–7.72 ppm for isoindoline protons vs. δ 7.8–7.6 ppm in the target compound’s pyrazole) suggest differing electronic environments .
    • Bioactivity : The isoindoline group may enhance π-π stacking but reduce hydrogen-bonding capacity compared to imidazole .
Compound 5cp : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
  • Key Differences :
    • Incorporates a phenyl ketone group instead of imidazole, increasing hydrophobicity.
    • HRMS Data : Lower molecular weight (363.1817 vs. ~430 g/mol for the target compound) due to the absence of methoxy and methyl groups on the pyrazole .
    • Pharmacokinetics : The ketone group may improve membrane permeability but reduce metabolic stability .
Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
  • Key Differences: Replaces pyrazole with a pyrrole ring, altering aromaticity and electronic properties. LCMS/HPLC: Higher purity (98.67%) compared to typical synthetic yields (~70–77% for analogues in ), suggesting optimized synthetic routes .

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Compound 5ck Compound 5cp Compound 41
Molecular Weight ~430 g/mol (estimated) 404.17 g/mol 363.18 g/mol 392.2 g/mol
Core Structure Pyrazole Benzimidazole Benzimidazole Pyrrole
Key Substituents Imidazole, methoxy, methyl Isoindoline-1,3-dione Phenyl ketone Trifluoromethylpyridine
Solubility (Predicted) Moderate (imidazole basicity) Low (hydrophobic dione) Low (hydrophobic ketone) Moderate (polar CF3 group)
Metabolic Stability High (methyl/methoxy blocking) Moderate (dione hydrolysis) Low (ketone oxidation) High (CF3 resistance)

Research Findings and Activity Trends

  • Target Affinity : The imidazole-propylcarbamoyl linker in the target compound may mimic histidine residues in enzyme active sites, a feature absent in Compounds 5ck/5cp .
  • Selectivity : Compound 41’s trifluoromethylpyridine group shows enhanced selectivity for kinase targets compared to the broader activity profile of the target compound .
  • Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling imidazole-propylamine to pyrazole-carboxylic acid) contrasts with the simpler alkylation routes used for Compounds 5ck/5cp .

Biologische Aktivität

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Monoamine Oxidase (MAO) : Similar pyrazole derivatives have shown potent inhibitory activity against MAO enzymes, particularly MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially providing antidepressant effects .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
  • G Protein-Coupled Receptor Modulation : Some studies have indicated that derivatives of pyrazole can modulate G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways, including calcium ion mobilization and cyclic AMP production .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Pyrazole Derivative AMAO-A Inhibition8.6 x 10^-8
Pyrazole Derivative BAnticancer (MCF-7)3.0
Pyrazole Derivative CGPCR ModulationNot specified

Case Study 1: Antidepressant Properties

A study focused on a series of pyrazole derivatives, including those structurally similar to our compound, demonstrated significant MAO-A inhibition. The most active compounds achieved IC50 values in the nanomolar range, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In another investigation, a compound with a similar structure exhibited remarkable cytotoxicity against A549 lung cancer cells with an IC50 value of 3.0 µM. The study highlighted that these compounds induce apoptosis and inhibit cell cycle progression, marking them as promising candidates for further development in cancer therapy .

Research Findings

Recent research has emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Key findings include:

  • Selectivity : Many pyrazole derivatives show selective inhibition for MAO-A over MAO-B, which may reduce side effects associated with non-selective MAO inhibitors.
  • Synergistic Effects : Combinations of this compound with other anticancer agents have shown synergistic effects in vitro, suggesting potential for combination therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.